Cas no 389064-25-9 (Proteasome Inhibitor XVI)

Proteasome Inhibitor XVI is a potent and selective small-molecule inhibitor targeting the proteasome's chymotrypsin-like activity. It exhibits high specificity for the β5 subunit, effectively blocking proteasomal degradation of ubiquitinated proteins. This compound is widely utilized in research to study proteasome function, protein turnover, and pathways involving ubiquitin-proteasome system dysregulation, such as cancer and neurodegenerative diseases. Its cell-permeable nature allows for efficient intracellular delivery, making it suitable for both in vitro and in vivo applications. Proteasome Inhibitor XVI is valued for its consistent inhibitory efficacy and stability, providing reliable results in mechanistic studies and therapeutic investigations.
Proteasome Inhibitor XVI structure
Proteasome Inhibitor XVI structure
商品名:Proteasome Inhibitor XVI
CAS番号:389064-25-9
MF:C50H88N6O8S
メガワット:933.334133148193
CID:4713762

Proteasome Inhibitor XVI 化学的及び物理的性質

名前と識別子

    • Proteasome Inhibitor XVI
    • AdaAhxLVS - CAS 389064-25-9 - Calbiochem
    • L-Leucinamide, N-[1-oxo-6-[[1-oxo-6-[[1-oxo-6-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]hexyl]amino]hexyl]amino]hexyl]-L-leucyl-N-[(1S)-3-methyl-1-[(1E)-2-(methylsulfonyl)ethenyl]butyl]-
    • インチ: 1S/C50H88N6O8S/c1-35(2)25-41(20-24-65(7,63)64)56(43(48(51)61)27-37(5)6)49(62)42(26-36(3)4)55-46(59)19-13-10-15-22-53-44(57)17-11-8-14-21-52-45(58)18-12-9-16-23-54-47(60)34-50-31-38-28-39(32-50)30-40(29-38)33-50/h20,24,35-43H,8-19,21-23,25-34H2,1-7H3,(H2,51,61)(H,52,58)(H,53,57)(H,54,60)(H,55,59)/b24-20+/t38?,39?,40?,41-,42+,43+,50?/m1/s1
    • InChIKey: JGLUAKFDRONYCB-UGXRMTFNSA-N
    • ほほえんだ: C(N)(=O)[C@H](CC(C)C)N(C(=O)[C@H](CC(C)C)NC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(CC12CC3CC(CC(C3)C1)C2)=O)[C@H](/C=C/S(C)(=O)=O)CC(C)C

じっけんとくせい

  • 密度みつど: 1.096±0.06 g/cm3(Predicted)
  • ふってん: 1161.4±65.0 °C(Predicted)
  • 酸性度係数(pKa): 13.41±0.46(Predicted)

Proteasome Inhibitor XVI セキュリティ情報

  • ちょぞうじょうけん:-20C

Proteasome Inhibitor XVI 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
114802-250Ug
389064-25-9 ≥90%(HPLC)
250ug
¥4781.00 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-221211-250 µg
AdaAhx3L3VS,
389064-25-9
250µg
¥3,610.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-221211-250µg
AdaAhx3L3VS,
389064-25-9
250µg
¥3610.00 2023-09-05

Proteasome Inhibitor XVI 関連文献

Proteasome Inhibitor XVIに関する追加情報

Proteasome Inhibitor XVI (CAS No. 389064-25-9): A Comprehensive Overview

Proteasome Inhibitor XVI (CAS No. 389064-25-9) is a potent and selective inhibitor of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway. This pathway plays a pivotal role in the degradation of damaged or misfolded proteins, maintaining cellular homeostasis and regulating various cellular processes such as cell cycle progression, apoptosis, and signal transduction. The compound's unique mechanism of action and high specificity make it an invaluable tool in both academic research and pharmaceutical development.

The 20S proteasome is a barrel-shaped complex composed of four stacked rings, each containing seven subunits. The two outer rings are made up of α-subunits, which serve as a gate to the catalytic β-subunits located in the inner rings. Proteasome Inhibitor XVI selectively targets the β5 subunit, which is responsible for chymotrypsin-like activity, thereby inhibiting the proteolytic function of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, triggering a cascade of cellular responses that can result in cell cycle arrest and apoptosis.

Recent studies have highlighted the therapeutic potential of Proteasome Inhibitor XVI in various diseases, particularly in cancer. For instance, a study published in the journal Cancer Research demonstrated that Proteasome Inhibitor XVI effectively induced apoptosis in multiple myeloma cells by disrupting protein homeostasis and activating stress pathways. Another study in Molecular Cancer Therapeutics reported that the compound enhanced the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to treatment.

In addition to its anti-cancer properties, Proteasome Inhibitor XVI has shown promise in neurodegenerative diseases. Research published in Nature Communications revealed that inhibition of the proteasome by this compound could reduce the accumulation of toxic protein aggregates associated with conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that Proteasome Inhibitor XVI may have broad applications beyond oncology.

The mechanism of action of Proteasome Inhibitor XVI has been extensively studied using various techniques, including X-ray crystallography and molecular dynamics simulations. These studies have provided detailed insights into how the compound binds to the β5 subunit and disrupts its catalytic activity. For example, a study published in Journal of Medicinal Chemistry reported that Proteasome Inhibitor XVI forms a covalent bond with a cysteine residue in the active site of the β5 subunit, leading to irreversible inhibition.

In preclinical models, Proteasome Inhibitor XVI has demonstrated favorable pharmacokinetic properties and low toxicity. A study in Toxicological Sciences evaluated the safety profile of the compound in rodents and found no significant adverse effects at therapeutic doses. These findings support its potential for further development as a therapeutic agent.

The development of Proteasome Inhibitor XVI has also been driven by advances in drug delivery systems. Nanoparticle-based formulations have been explored to enhance its bioavailability and target delivery to specific tissues or cells. A study published in Nano Letters demonstrated that encapsulating Proteasome Inhibitor XVI in polymeric nanoparticles significantly improved its therapeutic index and reduced systemic toxicity.

In conclusion, Proteasome Inhibitor XVI (CAS No. 389064-25-9) is a highly potent and selective inhibitor of the 20S proteasome with significant therapeutic potential. Its ability to induce apoptosis in cancer cells and reduce toxic protein aggregates in neurodegenerative diseases makes it an exciting candidate for further clinical investigation. Ongoing research continues to uncover new applications and optimize its use as a valuable tool in both basic science and translational medicine.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量